2-(3-Cyanophenoxy)propanoic acid

Description

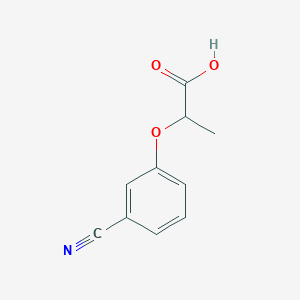

2-(3-Cyanophenoxy)propanoic acid is a substituted propanoic acid derivative featuring a phenoxy group with a cyano substituent at the meta position. The compound’s structure comprises a propanoic acid backbone linked to a 3-cyanophenoxy moiety, which confers distinct electronic and steric properties. The cyano group’s electron-withdrawing nature likely enhances acidity compared to electron-donating substituents, influencing solubility and reactivity in pharmaceutical or agrochemical applications .

Properties

IUPAC Name |

2-(3-cyanophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-7(10(12)13)14-9-4-2-3-8(5-9)6-11/h2-5,7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWVOQTUWNNAIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyanophenoxy)propanoic acid typically involves the reaction of 3-cyanophenol with a suitable propanoic acid derivative. One common method is the esterification of 3-cyanophenol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the production scale and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyanophenoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The cyanophenoxy group can be oxidized to form corresponding quinones under specific conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogenating agents like bromine for halogenation.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(3-Cyanophenoxy)propanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenoxy)propanoic acid involves its interaction with specific molecular targets. The cyanophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The propanoic acid moiety can facilitate the compound’s binding to biological molecules, enhancing its efficacy. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

The substituent on the aromatic ring significantly impacts molecular weight, melting point, acidity (pKa), and stability. Key comparisons are summarized below:

*Predicted pKa based on cyano’s electron-withdrawing effect; †Estimated from substituent trends.

Key Observations:

- Acidity: Electron-withdrawing groups (e.g., –NO2, –CN, –F) lower pKa by stabilizing the deprotonated carboxylate. For example, 2-(3-Nitrophenyl)propanoic acid (pKa ~3.2) is more acidic than 3-(2-Methoxyphenyl)propanoic acid (pKa ~4.5) .

- Thermal Stability: Methoxy-substituted derivatives exhibit higher melting points (e.g., 85–89°C for 3-(2-Methoxyphenyl)propanoic acid) compared to nitro or halogenated analogs, likely due to intermolecular hydrogen bonding .

Biological Activity

2-(3-Cyanophenoxy)propanoic acid is a compound that has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyanophenyl group linked to a propanoic acid moiety through an ether bond. The molecular formula is C11H11NO3, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act as an enzyme inhibitor or modulator, affecting metabolic pathways. Research indicates that compounds with similar structures can inhibit key enzymes involved in inflammation and cancer progression.

Biological Activities

1. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various pathogens. A study evaluating its efficacy against Pseudomonas aeruginosa demonstrated significant inhibition of the type III secretion system (T3SS), which is crucial for the bacterium's virulence .

2. Enzyme Inhibition

Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been reported, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . The IC50 values for these interactions indicate a promising therapeutic index compared to standard drugs.

3. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays demonstrated that it effectively scavenges free radicals, which could mitigate oxidative stress-related damage in cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound against Pseudomonas aeruginosa revealed that the compound inhibited T3SS-mediated secretion effectively. This was measured using a chromogenic substrate assay, where the compound showed a dose-dependent inhibition profile.

Case Study 2: Neuroprotective Effects

In another investigation, the neuroprotective effects of this compound were assessed through enzyme inhibition assays. The compound displayed significant activity against both AChE and BChE, with IC50 values comparable to established inhibitors, indicating its potential as a lead compound for Alzheimer's treatment.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.